molecular formula C3H8ClNO3 B096309 (S)-2-Amino-3-hydroxypropanoic acid hydrochloride CAS No. 16428-75-4

(S)-2-Amino-3-hydroxypropanoic acid hydrochloride

Cat. No. B096309
CAS RN: 16428-75-4
M. Wt: 141.55 g/mol
InChI Key: STMOVTSFWYRCOB-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-hydroxypropanoic acid hydrochloride is a chiral compound that is of interest in the synthesis of various optically active amino acids, which are important building blocks in pharmaceuticals, including HIV protease inhibitors. The optical purity of such compounds is crucial for their efficacy and safety in drug development.

Synthesis Analysis

The synthesis of optically active amino acids often involves the resolution of racemic mixtures. In one study, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was resolved using cinchonidine, yielding optically pure (S)- and (R)-enantiomers in significant yields. The (S)-enantiomer was then transformed into (S)-2-amino-2-methyl-3-phenylpropanoic acid through O-tosylation followed by reduction . Another approach involved the resolution of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid using chiral resolving agents, leading to high optical purities of the resulting threo-2-amino-3-hydroxy-3-phenylpropanoic acid . Additionally, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their chiral centers, which are responsible for their optical activity. The racemic structures of the compounds were examined using melting point, solubility, IR spectrum, and phase diagrams. It was found that certain compounds exist as conglomerates at room temperature but form racemic compounds at their melting points .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these amino acids include preferential crystallization for optical resolution, O-tosylation, reduction with zinc powder and sodium iodide, and diastereoselective cyanohydrin formation. These reactions are carefully chosen to maintain or enhance the optical purity of the compounds .

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility are critical in the characterization and resolution of these compounds. The chemical properties, including reactivity towards specific reagents like cinchonidine, sulfuryl chloride, and trimethyl-aluminum, are essential for the successful synthesis of the optically active amino acids. The IR spectrum provides information on the functional groups present and helps confirm the structure of the synthesized compounds .

Scientific Research Applications

Analytical Chemistry Applications

A critical review of hydroxyproline analysis highlighted the development of more sensitive and reliable procedures for the determination of this amino acid, which is structurally related to (S)-2-Amino-3-hydroxypropanoic acid hydrochloride. These advancements in analytical techniques have broadened the applications in clinical chemistry and biochemistry research (Stegemann & Stalder, 1967).

Pharmacological and Biochemical Research

  • Antioxidant Activity: Research on hydroxycinnamates, compounds related to (S)-2-Amino-3-hydroxypropanoic acid hydrochloride, has shown significant antioxidant activities. These compounds are abundant in various food groups and have the potential to scavenge different types of radicals, offering insights into their use in disease prevention and health promotion (Shahidi & Chandrasekara, 2010).
  • Pharmacological Effects of Chlorogenic Acid: Chlorogenic acid, a phenolic compound, demonstrates a range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties. Its broad spectrum of activities indicates the potential for therapeutic use in managing metabolic disorders and reducing medication costs (Naveed et al., 2018).

Materials Science and Engineering

  • Biomedical Applications of Poly(amino acid)s: The development of highly branched polymers based on poly(amino acid)s, including (S)-2-Amino-3-hydroxypropanoic acid derivatives, has been explored for various biomedical applications. These polymers are biocompatible, biodegradable, and their degradation products are metabolizable, making them suitable for use as drug and gene delivery vehicles, as well as antiviral compounds (Thompson & Scholz, 2021).

Bioactive Compounds and Health Applications

  • Cosmeceutical Significance of Hydroxycinnamic Acids: Hydroxycinnamic acids and their derivatives, related to (S)-2-Amino-3-hydroxypropanoic acid hydrochloride, have shown promise as multifunctional ingredients in cosmetic formulations. They exhibit antioxidant, anti-collagenase, anti-inflammatory, and anti-tyrosinase activities, along with UV protective effects. These properties suggest their potential use in anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmeceutical products (Taofiq et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its properties and how it is handled. For instance, hydrochloric acid is corrosive and can cause burns and eye damage .

Future Directions

The future directions in the field of chemistry and drug development are vast and depend on the specific area of interest. For instance, there is ongoing research in the development of new drug delivery systems , and the use of hydrogels in the treatment of various diseases .

properties

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMOVTSFWYRCOB-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481020
Record name L-Serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine hydrochloride

CAS RN

16428-75-4
Record name L-Serine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16428-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.